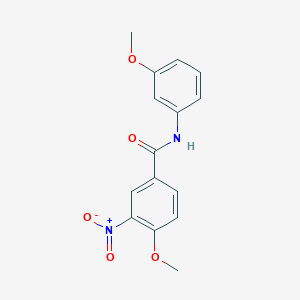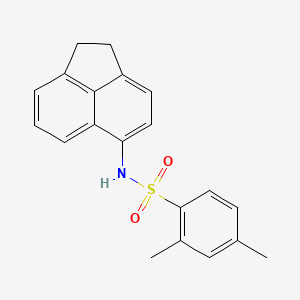
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and neurodegeneration. 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide also acts as an antioxidant and anti-inflammatory agent, which helps to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer growth, such as matrix metalloproteinases (MMPs) and topoisomerases. 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to reduce oxidative stress and inflammation in the brain, which may help to prevent or slow the progression of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent therapeutic effects in vitro and in vivo. However, there are also some limitations to using 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide may not be effective in all types of cancer or neurodegenerative disorders, and further research is needed to determine its efficacy in these areas.
Orientations Futures
There are several future directions for research on 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide. One area of interest is the development of 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide-based therapies for cancer and neurodegenerative disorders. Researchers are also exploring the potential of 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide as a tool for imaging and diagnosing these diseases. Additionally, there is interest in studying the safety and toxicity of 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide in humans, as well as its potential interactions with other drugs. Overall, 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide in its pure form.
Applications De Recherche Scientifique
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-5-3-4-11(9-12)16-15(18)10-6-7-14(22-2)13(8-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTUFROILSLZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)


![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)

![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)